molecular formula C23H26N4O B5343840 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine

4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine

Cat. No. B5343840
M. Wt: 374.5 g/mol
InChI Key: DAGWCNVXDMJRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine, also known as AZD-9291, is a drug that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug is a third-generation epidermal growth factor receptor (EGFR) inhibitor that targets the T790M mutation, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.

Mechanism of Action

4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine works by irreversibly binding to the T790M mutant form of EGFR, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors. By inhibiting the activity of this mutant form of EGFR, this compound is able to prevent the growth and proliferation of NSCLC cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of the T790M mutant form of EGFR. By doing so, this compound is able to prevent the growth and proliferation of NSCLC cells, which can lead to tumor regression and improved patient outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine in lab experiments is its high potency and specificity for the T790M mutant form of EGFR. This makes it an ideal tool for studying the role of this mutant form of EGFR in NSCLC and for testing new therapies that target this mutation. However, one limitation of using this compound in lab experiments is its irreversibility, which can make it difficult to study the long-term effects of EGFR inhibition.

Future Directions

There are several future directions for the development and use of 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine. One area of research is the development of combination therapies that target multiple pathways involved in NSCLC growth and progression. Another area of research is the identification of biomarkers that can predict response to this compound and other EGFR inhibitors. Additionally, there is ongoing research into the development of second-generation EGFR inhibitors that can overcome resistance to this compound and other first-generation inhibitors.

Synthesis Methods

4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine is synthesized through a multi-step process, which involves the reaction of several key intermediates. The synthesis starts with the reaction of 2,6-dimethyl-3-nitropyridine with 4-bromoaniline to form 4-(2,6-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form 4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]aniline. The final step in the synthesis involves the reaction of 4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]aniline with 4-(chloromethyl)morpholine to form this compound.

Scientific Research Applications

4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, this compound has been shown to be highly effective in inhibiting the growth of NSCLC cells that harbor the T790M mutation. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.

properties

IUPAC Name

4-[1-[4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-16-4-9-21(17(2)25-16)22-10-11-24-23(26-22)20-7-5-19(6-8-20)18(3)27-12-14-28-15-13-27/h4-11,18H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWCNVXDMJRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)C(C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.